N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound characterized by the presence of an oxadiazole ring and an oxalamide group
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of agricultural biological activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in their function .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a variety of biological processes, potentially impacting multiple pathways .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds in this class have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of chemical pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves the formation of the oxadiazole ring followed by the introduction of the oxalamide group. The process generally includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Oxalamide Group: The oxalamide group can be introduced by reacting the oxadiazole intermediate with oxalyl chloride followed by the addition of an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)urea
- N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)carbamate
Uniqueness
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of both the oxadiazole ring and the oxalamide group, which confer specific chemical and physical properties. This combination is not commonly found in other similar compounds, making it a subject of interest for further research and development.
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13(14-8-4-2-5-9-14)21-19(25)18(24)20-12-16-22-17(23-26-16)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLHHBXVLROKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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